molecular formula C26H33N5O3 B8805471 AZD4547

AZD4547

货号: B8805471
分子量: 463.6 g/mol
InChI 键: VRQMAABPASPXMW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZD4547 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a dimethoxyphenyl group, and a dimethylpiperazine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of AZD4547 typically involves multiple steps, starting with the preparation of the pyrazole ring and the dimethoxyphenyl group. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The dimethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using 3,5-dimethoxybenzyl chloride and an appropriate catalyst.

The final step involves coupling the pyrazole ring with the dimethoxyphenyl group and the dimethylpiperazine moiety. This can be achieved through a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile and attacks the electrophilic carbon of the dimethoxyphenyl group. The reaction conditions typically include a polar aprotic solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

AZD4547 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

科学研究应用

Breast Cancer

AZD4547 has shown significant promise in treating breast cancer, particularly in cases with overexpression of ErbB2 (HER2). A study demonstrated that this compound reduced the stemness of mammary epithelial cells and inhibited tumor-initiating cell populations. The compound downregulated key signaling pathways, including RTK and Wnt/β-catenin, which are critical for tumor progression .

Clinical Trials:

  • In a Phase IIa trial (RADICAL), this compound was combined with anastrozole or letrozole for estrogen receptor-positive metastatic breast cancer patients resistant to aromatase inhibitors. The trial reported a 10% objective response rate with several patients achieving stable disease .

Lung Cancer

This compound has been evaluated in clinical settings for lung cancer patients with FGFR1 amplification. While initial studies did not yield significant responses in this subgroup, further exploration into different combinations and dosing regimens continues to be a focus .

NTRK Fusion-Driven Cancers

Recent research indicates that this compound may also be effective against cancers driven by NTRK fusions. In vitro studies have shown that this compound inhibits TRKA/B/C activity, suggesting its potential as a treatment option for NTRK fusion-positive tumors .

Gastric Cancer

This compound has demonstrated anti-tumor activity in gastric cancer models as well, with ongoing clinical trials assessing its efficacy in this area. The drug's ability to target multiple FGFRs may reduce the risk of resistance seen with other therapies .

Safety and Tolerability

The safety profile of this compound has been generally acceptable across studies, though some adverse events such as retinal pigment epithelial detachments have been reported. These events were mostly asymptomatic and reversible . Continuous monitoring of patient responses and side effects remains crucial as further studies are conducted.

Emerging Research Directions

Ongoing research is exploring the use of this compound in combination therapies and its role in other malignancies beyond those currently studied. The potential for drug repositioning is also being investigated to expand its therapeutic applications.

Summary Table of Clinical Findings

Cancer TypeStudy PhaseObjective Response RateNotable Outcomes
Breast CancerPhase IIa10%Combination with anastrozole/letrozole showed stable disease rates
Lung CancerPhase IINot significantLimited efficacy observed; further studies ongoing
NTRK Fusion-Driven CancersPreclinicalPotent inhibitionEffective against TRKA/B/C activity
Gastric CancerOngoingTBDEvaluating efficacy in clinical trials

作用机制

The mechanism of action of AZD4547 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

相似化合物的比较

Similar Compounds

    4-Iodobenzoic acid: A compound with a similar benzamide structure but different functional groups.

    4-Methoxyphenethylamine: A compound with a similar phenethylamine structure but different substituents.

Uniqueness

AZD4547 is unique due to its combination of a pyrazole ring, a dimethoxyphenyl group, and a dimethylpiperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

属性

分子式

C26H33N5O3

分子量

463.6 g/mol

IUPAC 名称

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide

InChI

InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32)

InChI 键

VRQMAABPASPXMW-UHFFFAOYSA-N

规范 SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。